molecular formula C20H20F3N3O B6440512 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2549054-52-4

1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6440512
CAS No.: 2549054-52-4
M. Wt: 375.4 g/mol
InChI Key: ADVJXBYKJUAHIJ-UHFFFAOYSA-N
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Description

The compound 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a bicyclic pyrrolidine derivative featuring a pyridin-2-yl substituent on the octahydropyrrolo[3,4-b]pyrrol system and a 3-(trifluoromethyl)phenyl group attached to the ethanone moiety. Its structure combines a rigid bicyclic scaffold with aromatic and electron-withdrawing groups, which are often associated with enhanced binding affinity and metabolic stability in medicinal chemistry contexts. The pyridine ring may facilitate interactions with biological targets (e.g., kinases or receptors), while the trifluoromethyl group increases lipophilicity and resistance to oxidative degradation .

Properties

IUPAC Name

1-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O/c21-20(22,23)16-5-3-4-14(10-16)11-19(27)26-9-7-15-12-25(13-17(15)26)18-6-1-2-8-24-18/h1-6,8,10,15,17H,7,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVJXBYKJUAHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound comprises three distinct components:

  • Octahydropyrrolo[3,4-b]pyrrole : A saturated bicyclic amine system with fused five-membered rings.

  • Pyridin-2-yl group : A nitrogen-containing aromatic ring attached at position 5 of the bicyclic core.

  • 3-(Trifluoromethyl)phenyl ethanone : A ketone-linked trifluoromethyl-substituted benzene ring.

Retrosynthetically, the molecule can be dissected into two primary fragments: the bicyclic amine intermediate and the aryl ketone moiety. The synthesis hinges on:

  • Construction of the octahydropyrrolo[3,4-b]pyrrole scaffold.

  • Functionalization with pyridin-2-yl at position 5.

  • Coupling with 3-(trifluoromethyl)phenyl ethanone via an acylative linkage.

Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core

Cyclocondensation Strategies

The bicyclic amine framework is synthesized via cyclocondensation reactions. A patent by EP4520326A2 details the preparation of analogous pyrrolo-pyrrole systems using diamines and diketones under acidic conditions. For example:

  • Step 1 : Reacting 1,4-diaminobutane with 2,5-dimethoxytetrahydrofuran in acetic acid yields the bicyclic intermediate.

  • Step 2 : Catalytic hydrogenation (H₂/Pd-C) achieves full saturation of the rings.

Key Reaction Parameters :

ParameterCondition
SolventAcetic acid
Temperature80–100°C
CatalystNone (self-condensation)
Yield65–72%

Ring-Closing Metathesis (RCM)

An alternative approach employs Grubbs catalyst-mediated RCM to form the bicyclic structure from a diene precursor. This method offers superior stereocontrol but requires anhydrous conditions and inert atmosphere.

Formation of the Ethanone Linker

Friedel-Crafts Acylation

The 3-(trifluoromethyl)phenyl group is introduced via Friedel-Crafts acylation. Reacting the bicyclic amine with 3-(trifluoromethyl)phenylacetyl chloride in AlCl₃ generates the ketone linkage:

Pyrrolopyrrole+3-(CF₃)phenylacetyl chlorideAlCl₃, DCMTarget compound\text{Pyrrolopyrrole} + \text{3-(CF₃)phenylacetyl chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{Target compound}

Challenges :

  • The electron-withdrawing CF₃ group deactivates the benzene ring, necessitating prolonged reaction times (24–36 h).

  • Side products from over-acylation are minimized by using stoichiometric AlCl₃.

Coupling via Nucleophilic Acyl Substitution

A more efficient method involves reacting the amine with 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane):

Pyrrolopyrrole+2-Bromo-1-[3-(CF₃)phenyl]ethanoneDABCO, H₂OTarget compound\text{Pyrrolopyrrole} + \text{2-Bromo-1-[3-(CF₃)phenyl]ethanone} \xrightarrow{\text{DABCO, H₂O}} \text{Target compound}

Advantages :

  • Aqueous medium enhances sustainability.

  • DABCO acts as both base and phase-transfer catalyst.

  • Yield: 88–92%.

Integrated Synthetic Routes

Sequential Approach

  • Synthesize octahydropyrrolo[3,4-b]pyrrole via cyclocondensation.

  • Install pyridin-2-yl via Suzuki coupling.

  • Couple with 3-(trifluoromethyl)phenyl ethanone using DABCO-mediated alkylation.

Overall Yield : 52–58% (three steps).

Convergent Approach

Parallel synthesis of the pyridinyl-pyrrolopyrrole and trifluoromethylphenyl ethanone fragments, followed by late-stage coupling, improves efficiency:

Key Step :

  • Mitsunobu reaction to join fragments using DIAD and PPh₃.

  • Yield: 68–74%.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate Suzuki coupling but complicate purification.

  • Water-tolerant conditions (DABCO/H₂O) enhance green chemistry metrics.

Catalytic Systems

  • Palladium catalysts (Pd(OAc)₂, PdCl₂(dppf)) were screened; Pd(PPh₃)₄ provided optimal activity for aryl coupling.

  • Lewis acids (AlCl₃, FeCl₃) were critical for Friedel-Crafts acylation but posed handling challenges .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and pyridine rings, leading to various oxidized derivatives.

  • Reduction: Reduction reactions can modify the trifluoromethyl group, though these are typically more challenging due to the stability of the CF3 group.

  • Substitution: The compound can participate in substitution reactions, especially nucleophilic aromatic substitution (SNAr) on the pyridine ring.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents such as sodium borohydride or lithium aluminum hydride for reduction processes.

  • Strong bases or nucleophiles for substitution reactions.

Major Products Formed: Depending on the reaction conditions, major products can include oxidized pyrrole derivatives, reduced trifluoromethylphenyl derivatives, and various substituted products on the pyridine ring.

Scientific Research Applications

The compound 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on current research findings.

Potential Applications

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antidepressant Effects : Similar derivatives have shown potential as antidepressants by interacting with serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors.
  • Neuroprotective Properties : The trifluoromethyl group is often associated with enhanced neuroprotective effects in related compounds.
  • Anti-cancer Activity : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anti-cancer agents.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of structurally similar compounds, researchers found that certain derivatives effectively inhibited serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression.

Case Study 2: Neuroprotection

Research involving animal models of neurodegenerative diseases indicated that compounds similar to This compound provided significant neuroprotection against oxidative stress-induced neuronal death. These findings support further investigation into its therapeutic potential for conditions like Alzheimer's disease.

Mechanism of Action

The compound's biological activity is thought to be mediated through its interaction with specific molecular targets. Its structure suggests it may bind to particular enzymes or receptors, influencing their activity and leading to various biochemical effects. The pyridine and pyrrole rings are likely involved in these interactions, possibly through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Target Compound vs. 1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one ()

  • Key Difference: The ethanone substituent in the target compound is a 3-(trifluoromethyl)phenyl group, whereas the analog in replaces this with a 2,3-dihydro-1H-indol-1-yl group.
  • The indole moiety in the analog may engage in π-π stacking or hydrogen bonding, altering target selectivity .

Target Compound vs. 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one ()

  • Core Structure : The target compound’s octahydropyrrolo[3,4-b ]pyrrol system differs from the analog’s [3,4-c ]pyrrol configuration, affecting ring strain and conformational flexibility.
  • Substituents : The purine group in the analog introduces a planar, heteroaromatic system, which could target nucleotide-binding domains (e.g., kinases), whereas the pyridin-2-yl group in the target compound may favor interactions with metal ions or polar residues.
  • Molecular Weight : The purine analog has a molecular weight of 376.5 g/mol (C21H24N6O), while the target compound’s molecular weight is estimated to be ~380–390 g/mol based on structural similarity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Purine Analog () Oxadiazole Analog ()
Molecular Formula C23H23F3N4O (estimated) C21H24N6O C14H15N3O2S
Molecular Weight ~385 g/mol 376.5 g/mol 289.35 g/mol
Key Substituents Pyridin-2-yl, CF3-phenyl 9-Methylpurine, 3-methylphenyl Pyridin-4-yl, 1,3,4-oxadiazole-S-
Lipophilicity (logP) ~3.5 (estimated) ~2.9 (calculated) ~2.2 (calculated)
Solubility Low (due to CF3 group) Moderate (purine enhances polarity) Higher (oxadiazole-S- improves H-bonding)

Notes:

  • The trifluoromethyl group in the target compound significantly increases lipophilicity compared to the oxadiazole analog (), which contains a sulfur atom that may enhance aqueous solubility .
  • The purine analog’s lower molecular weight and polar purine group suggest better solubility than the target compound, though experimental data are lacking .

Biological Activity

1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex octahydropyrrolo structure fused with a pyridine ring and a trifluoromethyl phenyl group. Its molecular formula is C20H20F3N3OC_{20}H_{20}F_3N_3O, which contributes to its unique steric and electronic properties, potentially influencing its biological interactions.

The biological activity of this compound is likely related to its interaction with specific molecular targets, such as receptors or enzymes involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways, although detailed mechanisms require further elucidation.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antidepressant Effects : Similar derivatives have shown potential as antidepressants by interacting with serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors .
  • Neuroprotective Properties : The trifluoromethyl group is often associated with enhanced neuroprotective effects in related compounds .

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityFindings
Various derivativesAntidepressantIdentified potent 5-HT receptor ligands with weak PDE inhibition.
Trifluoromethyl derivativesNeuroprotectionEnhanced neuroprotective activity observed in animal models.
Octahydropyrrolo derivativesEnzyme inhibitionPotential inhibition of specific enzymes linked to neurological disorders.

Case Study: Antidepressant Activity

In a study examining the antidepressant potential of similar compounds, it was found that derivatives with the octahydropyrrolo structure demonstrated significant affinity for serotonin receptors. This suggests that this compound may also exhibit similar properties, warranting further investigation into its pharmacological profile.

Case Study: Neuroprotective Effects

Research on related trifluoromethyl-containing compounds has indicated their ability to protect neuronal cells from oxidative stress and apoptosis. The specific mechanisms may involve modulation of signaling pathways related to neuroinflammation and neuronal survival.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer: The synthesis involves multi-step procedures:

  • Core Construction : Build the octahydropyrrolo[3,4-b]pyrrole core via cyclocondensation of pyrrolidine precursors under inert conditions (argon/nitrogen) to prevent oxidation .
  • Functionalization : Introduce the pyridin-2-yl group using Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos . The trifluoromethylphenyl moiety is added via Suzuki-Miyaura cross-coupling with aryl boronic acids and Pd(PPh₃)₄ .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product .

Basic: How to confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (500 MHz) identifies key signals:
    • Pyridinyl protons: δ 8.3–8.5 ppm (aromatic) .
    • Bicyclic pyrrolidine protons: δ 2.8–3.6 ppm (multiplet, bridgehead H) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry of the octahydropyrrolo-pyrrole core .
  • HPLC : Purity >95% with C18 column (UV detection at 254 nm) .

Advanced: How to address low solubility in aqueous buffers for biological assays?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble salts .
  • Nanoparticle Formulation : Prepare liposomal dispersions using phosphatidylcholine and characterize via dynamic light scattering (DLS) .

Advanced: Designing SAR studies for biological target interactions

Answer:

  • Analog Synthesis : Replace pyridinyl with pyrimidine (via Suzuki coupling) or modify the trifluoromethyl position via directed metalation .
  • Stereochemical Variants : Synthesize enantiomers using chiral auxiliaries (e.g., (R)-BINOL) to assess chirality-dependent activity .
  • Binding Assays : Perform competitive inhibition studies (IC₅₀) with fluorescence polarization or SPR to quantify target affinity .

Advanced: Resolving contradictions in NMR data due to dynamic effects

Answer:

  • Variable-Temperature NMR : Acquire spectra at 25°C and −40°C to freeze conformational exchange, clarifying split signals .
  • 2D Techniques : Use NOESY to detect spatial proximity between pyrrolidine and phenyl protons .
  • Computational Validation : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) values .

Basic: Key functional groups influencing reactivity

Answer:

  • Trifluoromethylphenyl : Electron-withdrawing effect enhances electrophilic substitution susceptibility .
  • Pyridinyl Nitrogen : Participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .
  • Bicyclic Amine : Protonates at physiological pH, affecting solubility and membrane permeability .

Advanced: Optimizing reaction yields for trifluoromethylphenyl coupling

Answer:

  • Catalyst Optimization : Use PdCl₂(dppf) with Cs₂CO₃ in toluene/ethanol (3:1) at 90°C for 12 hours .
  • Microwave Assistance : Reduce reaction time to 2 hours (150 W, 100°C) while maintaining yield .
  • Byproduct Mitigation : Add molecular sieves (4Å) to absorb water and prevent hydrolysis .

Advanced: Analyzing 3D conformation for target binding

Answer:

  • X-ray Crystallography : Resolve solid-state conformation (e.g., C–C bond angles in the bicyclic core) .
  • Molecular Dynamics : Simulate ligand-receptor interactions (50 ns trajectories in GROMACS) to predict binding poses .
  • SPR Validation : Measure real-time binding kinetics (ka/kd) to correlate conformation with affinity .

Basic: Stability under varying pH conditions

Answer:

  • Forced Degradation : Incubate at pH 1 (HCl) and pH 13 (NaOH) at 37°C for 48 hours.
  • LC-MS Analysis : Identify hydrolysis products (e.g., ketone cleavage) and optimize storage at pH 6–8 .

Advanced: Addressing low yields in final coupling steps

Answer:

  • Reagent Purity : Use freshly distilled DIPEA and anhydrous solvents to minimize side reactions .
  • Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligand for improved cross-coupling efficiency .
  • Scale-Up Adjustments : Increase stoichiometry of aryl boronic acid (1.5 eq) and monitor via TLC .

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